1-cyclopentyl-N-{2-[4-(dimethylamino)phenyl]ethyl}-5-oxo-3-pyrrolidinecarboxamide
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Overview
Description
Synthesis Analysis
Compounds with structural similarities to the specified chemical demonstrate diverse synthetic routes involving cyclocondensation reactions, base-catalyzed reactions, and microwave-assisted synthesis. For instance, microwave-assisted synthesis has been shown to be an efficient method for preparing a series of related pyrrolidine-triones, suggesting potential applicability for synthesizing compounds with similar functionalities (Vargas et al., 2012).
Molecular Structure Analysis
The molecular and crystal structure of compounds with similar functionalities has been determined by X-ray diffraction techniques, revealing insights into electron delocalization and molecular conformations. For example, studies on pyrrole derivatives have indicated significant electron delocalization within the pyrrole ring, suggesting potential for similar electronic structural characteristics in the specified compound (Duchamp et al., 1983).
Chemical Reactions and Properties
Reactions involving compounds with similar structures often lead to the formation of new heterocyclic compounds, with nucleophilic sites identified for potential reactivity. For instance, the reaction of certain dimethylaminomethylene derivatives with dinucleophiles has facilitated the synthesis of substituted pyrimidinecarboxylates, highlighting the reactivity potential of related compounds (Schenone et al., 1990).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystal structures, have been studied extensively. Computational and experimental analyses have provided insights into the thermal stability and dimerization tendencies of these compounds, potentially applicable for understanding the physical properties of the specified compound.
Chemical Properties Analysis
Chemical properties, including reactivity descriptors, NBO analysis, and hyperpolarizability, have been explored through both experimental and theoretical studies. These studies have revealed insights into charge transfer, electron density delocalization, and non-linear optical (NLO) properties, which could inform the chemical properties analysis of the specified compound (Rawat & Singh, 2014).
properties
IUPAC Name |
1-cyclopentyl-N-[2-[4-(dimethylamino)phenyl]ethyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-22(2)17-9-7-15(8-10-17)11-12-21-20(25)16-13-19(24)23(14-16)18-5-3-4-6-18/h7-10,16,18H,3-6,11-14H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSNVBVOICNWLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2CC(=O)N(C2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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